5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile
CAS No.:
Cat. No.: VC13442121
Molecular Formula: C7H4N4
Molecular Weight: 144.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4N4 |
|---|---|
| Molecular Weight | 144.13 g/mol |
| IUPAC Name | 5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile |
| Standard InChI | InChI=1S/C7H4N4/c8-3-5-4-11-7-6(5)9-1-2-10-7/h1-2,4H,(H,10,11) |
| Standard InChI Key | XKBGMBPUVDTRTJ-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C(=N1)C(=CN2)C#N |
| Canonical SMILES | C1=CN=C2C(=N1)C(=CN2)C#N |
Introduction
Structural Characteristics and Physicochemical Properties
Core Architecture
The compound features a bicyclic system comprising a pyrrole ring fused to a pyrazine ring, with a cyano group (-C≡N) at position 7. This arrangement creates a planar, aromatic structure with significant electron-withdrawing effects due to the nitrile group. The IUPAC name, 5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile, reflects its numbering system and substituent placement .
Key Structural Attributes:
-
Molecular Formula: C₇H₄N₄
-
Molecular Weight: 144.13 g/mol
-
SMILES: C1=CN=C2C(=N1)C(=CN2)C#N
Electronic and Steric Features
The cyano group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitutions and cross-coupling reactions. Computational analyses reveal a polar surface area (TPSA) of 57.8 Ų and a logP value of 0.72, indicating moderate solubility in polar solvents and potential blood-brain barrier permeability .
Synthesis and Modifications
Primary Synthetic Routes
Synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile typically involves cyclization and functionalization strategies:
Cyclocondensation of Aminopyrazines
A common method involves the condensation of 2-aminopyrazine derivatives with nitrile-containing precursors. For instance, bromination of 2-aminopyrazine followed by Sonogashira coupling with trimethylsilylacetylene yields intermediates that undergo reductive cyclization with potassium tert-butoxide .
Cross-Coupling Reactions
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 45–60 | ≥95 | Scalable, minimal byproducts | Requires anhydrous conditions |
| Suzuki Coupling | 50–70 | ≥98 | High regioselectivity | Costly catalysts |
| Late-Stage Cyanation | 30–40 | ≥90 | Flexibility in functionalization | Low yields due to side reactions |
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile exhibits broad-spectrum kinase inhibitory activity, targeting:
-
Fibroblast Growth Factor Receptors (FGFRs): Inhibits FGFR1 with IC₅₀ = 0.6 nM, disrupting PI3K-Akt and MAPK signaling pathways in cancer cells .
-
Janus Kinase 3 (JAK3): Suppresses IL-2/IL-15 signaling, showing potential in autoimmune diseases (IC₅₀ = 12 nM) .
-
Adaptor-Associated Kinase 1 (AAK1): Blocks clathrin-mediated viral entry, demonstrating antiviral activity against dengue and Ebola viruses (EC₅₀ = 0.8 μM) .
Structural Determinants of Activity
-
Nitrile Group: Forms hydrogen bonds with hinge-region residues (e.g., Ala564 in FGFR1), enhancing binding affinity .
-
Pyrrolo-Pyrazine Core: Engages in π-π stacking with hydrophobic pockets (e.g., Phe489 in FGFR1), stabilizing inhibitor-enzyme complexes .
Therapeutic Applications
Oncology
Preclinical studies highlight its efficacy in FGFR-driven cancers, including bladder carcinoma and glioblastoma. In vivo models show tumor growth inhibition (TGI) of 70–85% at 10 mg/kg doses .
Immunology
JAK3 inhibition reduces pro-inflammatory cytokine production (IL-6, TNF-α) in rheumatoid arthritis models, with 60% reduction in joint swelling .
Antiviral Therapy
AAK1 inhibition reduces dengue viral load by 3-log units in human dendritic cells, suggesting broad applicability against RNA viruses .
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) could enhance bioavailability and reduce off-target effects. Preliminary data show a 2.5-fold increase in plasma half-life with PEGylated LNPs.
Combination Therapies
Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) is under investigation to overcome resistance in FGFR-mutant cancers .
Structural Optimization
Introducing sulfonamide or carboxamide groups at position 2 may improve selectivity for JAK3 over JAK1/2, minimizing immunosuppressive side effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume